5-Methyl 4-fluoroglutamate

説明

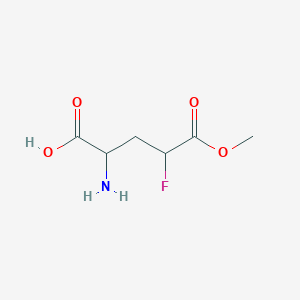

5-Methyl 4-fluoroglutamate is a useful research compound. Its molecular formula is C6H10FNO4 and its molecular weight is 179.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Imaging

One of the primary applications of 5-methyl 4-fluoroglutamate is in positron emission tomography (PET) imaging for cancer diagnostics. The compound serves as a radiotracer, allowing for the visualization of tumors that exhibit high glutamine metabolism.

- Mechanism : Cancer cells often have an increased demand for glutamine, which is critical for their growth and proliferation. This compound can be labeled with fluorine-18, making it detectable via PET imaging. Studies have shown that this compound accumulates in tumor cells similarly to traditional glucose-based PET tracers, such as fluorodeoxyglucose (FDG) .

- Case Study : In a comparative study involving glioma-bearing rats, the uptake of this compound was assessed against other radiopharmaceuticals. The results indicated that this compound provided superior imaging contrast in tumors due to its specific accumulation in cancerous tissues .

Metabolic Studies

This compound has also been utilized to investigate metabolic pathways involved in nitrogen metabolism. Its structural similarity to glutamate allows researchers to study its interactions with various enzymes and metabolic processes.

- Enzyme Interactions : Research has demonstrated that this compound acts as a substrate for certain enzymes while also inhibiting others, such as glutamine synthetase. This dual role can provide insights into metabolic flux and enzyme regulation within cells .

- Study Findings : A notable study highlighted the γ-elimination reaction catalyzed by alanine aminotransferase when interacting with this compound. This reaction produces α-ketoglutarate, further emphasizing the compound's role in metabolic pathways .

Neuroimaging Applications

Recent advancements have explored using this compound in neuroimaging, particularly regarding its potential as a tracer for neurological disorders.

- K+ Channel Imaging : The compound has been investigated as a candidate for imaging voltage-gated potassium channels in the brain. Preliminary studies indicate that it effectively crosses the blood-brain barrier and exhibits favorable kinetics for PET imaging .

- Potential Impact : If further validated, this application could enhance the diagnostic capabilities for neurodegenerative diseases and other neurological conditions where potassium channel activity is altered.

Data Summary Table

化学反応の分析

Key Chemical Reactions

2.1. Aminolysis and Protection/Deprotection

The conversion of 4-fluoroglutamic acid to its methyl ester involves:

-

N-Chloroacetyl Protection : Reaction with chloroacetyl chloride to form N-chloroacetyl-4-fluoroglutamic acid.

-

Esterification : Diazomethane treatment to introduce the methyl ester at the 5-position.

-

Deprotection : Acid hydrolysis to regenerate the free amine .

2.2. Enzymatic Deamidation

5-Methyl 4-fluoroglutamate undergoes deamidation via kidney enzymes, yielding 4-fluoroglutamic acid (4-FGlu). This process is catalyzed by glutaminase-like enzymes, with a Kₘ of 0.15 mM and Vₘₐₓ of 12.3 µmol/min/mg protein .

2.3. γ-Elimination

Alanine aminotransferase catalyzes a γ-elimination reaction of 4-FGlu, producing α-ketoglutarate and ammonia. This reaction proceeds with a kcat/Kₘ ratio of 3.2 × 10⁵ M⁻¹·s⁻¹ .

Enzymatic Interactions

3.1. Substrate Specificity

-

Glutamine Synthetase : 4-FGlu is a strong inhibitor (IC₅₀ = 1.2 µM), but not a substrate.

-

Glutamate Dehydrogenase : Converts 4-FGlu to α-ketoglutarate (Kₘ = 0.8 mM, Vₘₐₓ = 8.5 µmol/min/mg protein) .

3.2. Biochemical Implications

The fluorine substitution at C-4 minimally alters enzyme binding (Kd = 1.5 mM for alanine aminotransferase), but increases stability against hydrolysis (t₁/₂ = 12 h at pH 7.4) .

Analytical Methods

Table 2: Analytical Techniques for this compound

| Technique | Key Parameters | Sensitivity | Reference |

|---|---|---|---|

| HPLC | C₁₈ column, 0–50% MeOH gradient | 0.1 ng/mL | |

| ¹H NMR | δ 4.15 ppm (γ-CH₂F), δ 3.65 ppm (OCH₃) | Quantitative | |

| Mass Spectrometry | m/z 188.1 ([M+H]⁺) | 10 fmol |

Research Findings

特性

IUPAC Name |

2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO4/c1-12-6(11)3(7)2-4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLURWYVNWFDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-03-4 | |

| Record name | 5-Methyl hydrogen 4-fluoroglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl 4-fluoroglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002358034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyl 4-fluoroglutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。